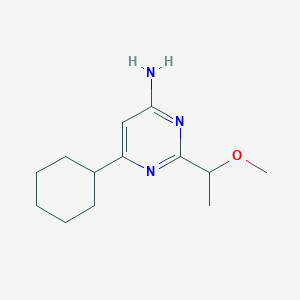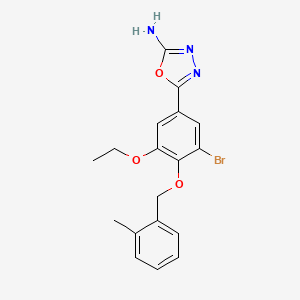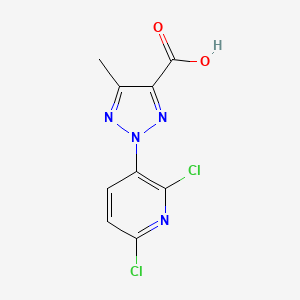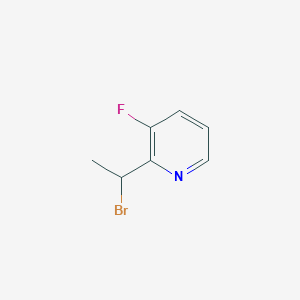![molecular formula C14H14N4 B11790509 (R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)
(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound that contains a pyridine ring, a benzimidazole ring, and an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the pyridine ring or the benzimidazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acetonitrile, base (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Receptor Binding: It could interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: The compound might be explored for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of ®-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. As a receptor ligand, it could interact with the receptor’s binding site, modulating its activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine: The enantiomer of the compound, which might have different biological activities.
1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanol: A similar compound with an ethanol group instead of an ethanamine group.
1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethane: A similar compound without the amino group.
Uniqueness
®-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds.
Propriétés
Formule moléculaire |
C14H14N4 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
(1R)-1-(1-pyridin-2-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N4/c1-10(15)14-17-11-6-2-3-7-12(11)18(14)13-8-4-5-9-16-13/h2-10H,15H2,1H3/t10-/m1/s1 |
Clé InChI |
AKCFKHGWBXPSLZ-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C1=NC2=CC=CC=C2N1C3=CC=CC=N3)N |
SMILES canonique |
CC(C1=NC2=CC=CC=C2N1C3=CC=CC=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11790438.png)

![1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine](/img/structure/B11790447.png)






![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)

![2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790500.png)
